1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MuRF1-IN-2 is a small molecule inhibitor specifically targeting Muscle RING-finger protein-1 (MuRF1), an E3 ubiquitin ligase. MuRF1 plays a crucial role in muscle protein degradation and is implicated in muscle wasting conditions such as skeletal muscle atrophy and cardiac muscle atrophy . The inhibition of MuRF1 by MuRF1-IN-2 has shown potential in mitigating muscle wasting, making it a promising compound for therapeutic research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MuRF1-IN-2 involves multiple steps, starting with the preparation of chromen-2-one derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .
Industrial Production Methods: While specific industrial production methods for MuRF1-IN-2 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and adhering to industrial safety and environmental regulations.
化学反応の分析
Types of Reactions: MuRF1-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions can be facilitated by various reagents under controlled conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation and Reduction Reactions: Though less common, these reactions can be carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with modified functional groups, potentially enhancing or altering the inhibitory activity of MuRF1-IN-2.
科学的研究の応用
MuRF1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of E3 ubiquitin ligases and their role in protein degradation pathways.
Biology: Helps in understanding the molecular mechanisms underlying muscle atrophy and the role of MuRF1 in muscle protein turnover.
Medicine: Investigated for its potential therapeutic applications in treating muscle wasting conditions, including cancer cachexia, chronic heart failure, and other muscle atrophy-related diseases
Industry: Potential applications in the development of new drugs targeting muscle wasting and related conditions.
作用機序
MuRF1-IN-2 exerts its effects by specifically inhibiting the activity of MuRF1, an E3 ubiquitin ligase. MuRF1 is responsible for tagging muscle proteins with ubiquitin, marking them for degradation by the proteasome. By inhibiting MuRF1, MuRF1-IN-2 prevents the ubiquitination and subsequent degradation of muscle proteins, thereby preserving muscle mass and function . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulating muscle protein turnover.
Similar Compounds:
MuRF1-IN-1: Another inhibitor of MuRF1 with a slightly different chemical structure and potency.
MyoMed-205 and MyoMed-946: Small molecules that inhibit both MuRF1 and MuRF2, showing potential in treating muscle wasting conditions
Uniqueness of MuRF1-IN-2: MuRF1-IN-2 is unique in its high specificity for MuRF1, making it a valuable tool for studying the specific role of MuRF1 in muscle protein degradation. Its distinct chemical structure also allows for potential modifications to enhance its efficacy and selectivity.
特性
IUPAC Name |
[1-(methylcarbamoylamino)-1-oxopropan-2-yl] 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-13-10-20(26)32-19-11-17(8-9-18(13)19)30-12-15-4-6-16(7-5-15)22(28)31-14(2)21(27)25-23(29)24-3/h4-11,14H,12H2,1-3H3,(H2,24,25,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLWJVFJFYAMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC(C)C(=O)NC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。